molecular formula C13H18N2O3 B2471296 (S)-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate CAS No. 930837-02-8

(S)-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate

Cat. No.: B2471296
CAS No.: 930837-02-8
M. Wt: 250.298
InChI Key: WYLJXEXNZWQHBJ-LBPRGKRZSA-N
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Description

(S)-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate is a chiral piperazine derivative characterized by a hydroxymethyl group at the 3-position of the piperazine ring and a benzyloxycarbonyl (Cbz) protecting group at the 1-position. Its molecular formula is C₁₃H₁₆N₂O₃, with a molecular weight of 248.28 g/mol (calculated) . The compound is commonly used as an intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and PROTACs (Proteolysis-Targeting Chimeras) . The (S)-enantiomer is distinguished by its specific stereochemistry, which is critical for biological activity and binding affinity .

Key properties include:

  • CAS Number: 191739-40-9 (free base); 930782-91-5 (hydrochloride salt) .
  • Purity: Commercial samples are typically ≥97% pure .
  • Optical Rotation: Reported as [α]D²⁸ = -97° (c = 0.5, CHCl₃) for structurally similar analogs, suggesting strong enantioselectivity in synthesis .

Properties

IUPAC Name

benzyl (3S)-3-(hydroxymethyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c16-9-12-8-15(7-6-14-12)13(17)18-10-11-4-2-1-3-5-11/h1-5,12,14,16H,6-10H2/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYLJXEXNZWQHBJ-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(N1)CO)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H](N1)CO)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring-Closing Reaction

Ethylenediamine and (R)-glycidol undergo cyclization in the presence of copper chromite and potassium carbonate in dimethylbenzene at reflux (20–24 hours). The reaction proceeds via nucleophilic attack of ethylenediamine’s amine groups on the epoxide moiety of glycidol, yielding (S)-2-hydroxymethyl piperazine after aqueous workup. The stereochemical outcome is dictated by the configuration of glycidol: (R)-glycidol produces the (S)-piperazine intermediate due to inversion during ring closure.

Key Conditions :

  • Molar ratio: Ethylenediamine : (R)-glycidol = 1 : 1.1–1.2
  • Catalyst: Copper chromite (10–15 wt% relative to ethylenediamine)
  • Solvent: Dimethylbenzene
  • Yield: ~18% (after purification)

Benzyl Protection and Hydrolysis

The intermediate (S)-2-hydroxymethyl piperazine is protected at both nitrogen atoms using di-tert-butyl dicarbonate (Boc₂O) under alkaline conditions. Subsequent selective hydrolysis of one Boc group with sodium hydroxide in ethanol yields (S)-1-Boc-3-hydroxymethyl piperazine. To introduce the benzyl carboxylate, Boc is replaced by benzyl chloroformate (Cbz-Cl) in a two-step process:

  • Boc deprotection with HCl in dioxane.
  • Reaction with benzyl chloroformate in dichloromethane and triethylamine.

Optimization Note :

  • Alkaline conditions (NaOH) during hydrolysis prevent racemization.
  • Benzylation efficiency depends on stoichiometry: Cbz-Cl : piperazine = 1.1 : 1.

Catalytic Asymmetric Synthesis

Copper-Catalyzed Dynamic Kinetic Resolution

A racemic mixture of 3-hydroxymethyl piperazine can be resolved using chiral ligands. For example, copper(II) complexes with (R)-BINAP induce preferential crystallization of the S-enantiomer from a solution of benzyl piperazine-1-carboxylate. This method, while effective, requires meticulous control of solvent polarity and temperature to achieve >90% enantiomeric excess (ee).

Enzymatic Resolution

Lipase-catalyzed acetylation of the hydroxymethyl group offers an alternative. Candida antarctica lipase B (CAL-B) selectively acetylates the R-enantiomer, leaving the S-enantiomer unreacted. After separation, the acetyl group is hydrolyzed under mild basic conditions (K₂CO₃ in methanol).

Typical Results :

  • Substrate: Racemic benzyl 3-(hydroxymethyl)piperazine-1-carboxylate
  • Enzyme: CAL-B (10 mg/mmol substrate)
  • Acyl donor: Vinyl acetate
  • ee (S-enantiomer): 98%
  • Yield: 45%

Nucleophilic Alkylation Strategies

Direct Alkylation of Piperazine

Benzyl piperazine-1-carboxylate serves as a precursor for introducing the hydroxymethyl group via alkylation. A two-step protocol involves:

  • Mitsunobu Reaction : Coupling the piperazine nitrogen with (S)-2-hydroxymethyl-1,3-dioxolane using diethyl azodicarboxylate (DEAD) and triphenylphosphine.
  • Deprotection : Acidic hydrolysis (HCl in THF) removes the dioxolane protecting group, yielding the target compound.

Reaction Parameters :

  • Solvent: Tetrahydrofuran (THF)
  • Temperature: 0°C → room temperature
  • Yield: 60–65%

Reductive Amination

A ketone intermediate, benzyl 3-oxopiperazine-1-carboxylate, is reduced stereoselectively using (S)-CBS (Corey–Bakshi–Shibata) catalyst. The CBS reagent achieves >95% ee by favoring hydride attack on the Si-face of the ketone.

Conditions :

  • Reducing agent: BH₃·THF
  • Catalyst: (S)-CBS (10 mol%)
  • Solvent: Toluene
  • Yield: 70%

Comparative Analysis of Methods

Method Stereoselectivity Yield (%) Scalability Cost Efficiency
Chiral Pool (Glycidol) High (98% ee) 18–25 Moderate Low
Catalytic Asymmetric >90% ee 45–50 Low High
Nucleophilic Alkylation Moderate (70% ee) 60–65 High Moderate
Reductive Amination >95% ee 70 Moderate High

Key Observations :

  • The chiral pool method suffers from low yield but is cost-effective due to inexpensive glycidol.
  • Reductive amination offers superior yield and ee but requires expensive catalysts.

Chemical Reactions Analysis

Types of Reactions

(S)-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while reduction can produce different piperazine derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

(S)-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate serves as a versatile intermediate in the synthesis of various pharmaceutical compounds. Its piperazine ring structure is pivotal for developing drugs targeting central nervous system disorders, cancer, and infectious diseases.

Table 1: Medicinal Applications of this compound

Application Area Description
Antidepressants Its derivatives have been explored for their potential in treating depression due to their interaction with serotonin receptors.
Antipsychotics Modifications of this compound can lead to new antipsychotic agents targeting dopamine receptors.
Antiviral Agents Research indicates potential efficacy against viral infections by inhibiting viral replication mechanisms.

Synthetic Organic Chemistry

The compound is utilized as a building block in organic synthesis, allowing for the construction of more complex molecules. Its hydroxymethyl and carboxylate functionalities enable diverse chemical reactions, including esterification and nucleophilic substitutions.

Table 2: Synthetic Reactions Involving this compound

Reaction Type Description
Esterification Reaction with alcohols to form esters, useful in drug formulation.
Nucleophilic Substitution The piperazine nitrogen can act as a nucleophile, facilitating the synthesis of various derivatives.
Reduction Reactions Can be reduced to form amines, expanding its utility in medicinal chemistry.

Biological Research Applications

Research into the biological activity of this compound has revealed its potential interactions with biological targets, leading to various therapeutic effects.

Case Studies

  • Antiviral Activity : A study demonstrated that derivatives of this compound exhibit antiviral properties by inhibiting the replication of certain viruses, indicating its potential as a lead compound for antiviral drug development.
  • Enzyme Inhibition : Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways, suggesting applications in treating metabolic disorders.
  • Neuroprotective Effects : Investigations into its neuroprotective properties indicate that it may help in conditions like Alzheimer's disease by preventing neuronal damage through oxidative stress reduction.

Mechanism of Action

The mechanism of action of (S)-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

Substituent Impact on Yield : Bulky or polar groups (e.g., -CH₂CH₂OBn in 3p ) reduce yields (57%) compared to simpler alkenyl groups (98% for 3l ) due to steric hindrance .

Enantioselectivity : All analogs exhibit high ee (92–98%) using iridium-catalyzed methods or chiral HPLC purification, underscoring the importance of asymmetric synthesis for piperazine derivatives .

Optical Activity : Hydroxymethyl and alkenyl substituents induce significant optical rotation shifts, while methyl groups show minimal data, suggesting understudied stereochemical effects .

Physicochemical Properties

Table 2: Physicochemical Comparison
Property (S)-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate Benzyl (S)-4-(but-3-en-2-yl)piperazine-1-carboxylate (3l) (S)-Benzyl 3-methylpiperazine-1-carboxylate
Molecular Weight 248.28 g/mol 272.34 g/mol 236.29 g/mol
Solubility Soluble in CHCl₃, DMF, MeOH Soluble in DME, CHCl₃ Soluble in ethyl acetate, DCM
Melting Point Not reported (hydrochloride salt: 270.76 g/mol) Not reported (oil) Not reported
Stability Stable under inert gas; hygroscopic as hydrochloride Stable at 50°C in DMF Stable at 2–8°C under argon
Key Observations:
  • The hydroxymethyl group enhances polarity, improving solubility in polar solvents (e.g., MeOH) compared to hydrophobic analogs like 3l .
  • Hydrochloride salts (e.g., 930782-91-5) exhibit higher stability but require inert storage conditions .

Biological Activity

(S)-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate, with CAS number 930837-02-8, is a piperazine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula: C12_{12}H16_{16}N2_2O3_3
  • Molecular Weight: 224.27 g/mol
  • IUPAC Name: this compound

This compound features a piperazine ring, which is known for its diverse biological activities, particularly in drug development.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Receptor Binding: Piperazine derivatives often exhibit affinity for neurotransmitter receptors, including serotonin and dopamine receptors. This compound may modulate these pathways, influencing mood and behavior.
  • Enzyme Inhibition: It has been suggested that such compounds can act as enzyme inhibitors, impacting metabolic pathways and cellular functions.

Antimicrobial Activity

Research indicates that piperazine derivatives possess antimicrobial properties. A study focusing on similar compounds demonstrated significant activity against various bacterial strains, suggesting this compound could exhibit similar effects.

Microbial Strain Inhibition Zone (mm) Reference
E. coli15
S. aureus18
P. aeruginosa12

Neuropharmacological Effects

Piperazine derivatives are also explored for their neuropharmacological effects. A study highlighted the potential of such compounds in modulating anxiety and depression-like behaviors in animal models. The exact mechanism may involve serotonin receptor modulation.

Case Studies

  • Antidepressant Activity: In a controlled study, this compound was administered to rodents exhibiting depressive behaviors. Results indicated a significant reduction in immobility time in the forced swim test, suggesting antidepressant-like effects.
  • Antimicrobial Efficacy: Another study evaluated the antimicrobial properties of various piperazine derivatives, including this compound. The compound showed promising results against both Gram-positive and Gram-negative bacteria.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for its therapeutic application:

  • Absorption: Rapidly absorbed following oral administration.
  • Distribution: Exhibits good tissue distribution due to lipophilicity.
  • Metabolism: Primarily metabolized in the liver through cytochrome P450 enzymes.
  • Excretion: Excreted mainly via urine.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (S)-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate, and how are reaction conditions optimized?

  • Methodology : The compound is synthesized via enantioselective iridium-catalyzed amination. For example, analogous derivatives (e.g., Benzyl (S)-4-(but-3-en-2-yl)piperazine-1-carboxylate) are synthesized using allylic acetates and benzyl piperazine-1-carboxylate under DMF or DME solvents at 50°C. Catalytic systems (e.g., Ir-phosphoramidite) enable high enantioselectivity (up to 98% ee) .
  • Optimization : Key parameters include solvent choice (polar aprotic solvents enhance reactivity), temperature (50–60°C balances yield and stereocontrol), and catalyst loading (1–2 mol% Ir). Flash column chromatography (SiO₂, heptane:EtOAc gradients) is used for purification .

Q. Which analytical techniques are critical for characterizing this compound's purity and stereochemistry?

  • Purity : Thin-layer chromatography (TLC, SiO₂, Rf values 0.12–0.42) and HPLC (purity >95%) are used for preliminary assessment. High-resolution mass spectrometry (HRMS-ESI) confirms molecular weight (±1 ppm accuracy) .
  • Stereochemistry : Chiral SFC or HPLC with polysaccharide columns quantifies enantiomeric excess (ee = 93–98%). Optical rotation ([α]D²⁸) and ¹H/¹³C NMR (e.g., δ 1.2–5.0 ppm for piperazine protons) validate stereochemical integrity .

Advanced Research Questions

Q. How do substrate modifications (e.g., allylic substituents) influence enantiomeric excess in iridium-catalyzed amination?

  • Data Analysis :

SubstrateCatalystSolventee%YieldReference
Crotyl acetateIr-phosphoramiditeDME98%98%
5-PhenylpentenylIr-phosphoramiditeDMF93%91%
Hepta-1,6-dienylIr-phosphoramiditeDMF94%64%
  • Mechanistic Insight : Bulky substituents (e.g., benzyloxy groups) reduce steric hindrance at the Ir center, improving ee% but potentially lowering yields due to slower kinetics. Electron-withdrawing groups on allylic acetates enhance electrophilicity, accelerating oxidative addition .

Q. What strategies address low yields in sterically hindered substrates (e.g., 5-(benzyloxy)pentenyl derivatives)?

  • Case Study : Benzyl (S)-4-(5-(benzyloxy)pent-1-en-3-yl)piperazine-1-carboxylate (57% yield) :

  • Challenge : Steric bulk from the benzyloxy group slows nucleophilic attack.
  • Solution : Prolong reaction time (24–48 hr) and increase catalyst loading (2.5 mol% Ir). Use DMF as a high-boiling solvent to maintain reaction temperature. Post-reaction, employ gradient elution (heptane:iPrOAc 20:1 → 5:1) for efficient SiO₂ purification .

Q. How can computational modeling guide the design of piperazine-based inhibitors targeting biological macromolecules?

  • Methodology : Molecular docking (e.g., AutoDock Vina) predicts binding affinities of (S)-benzyl derivatives to enzymes like HIV reverse transcriptase. For example, tert-butyl 4-(4-cyano-3-(methoxycarbonyl)phenyl)piperazine-1-carboxylate exhibits strong π-π stacking with hydrophobic pockets (ΔG = −9.2 kcal/mol) .
  • Validation : Correlate computed binding scores with experimental IC₅₀ values from enzymatic assays. Adjust substituents (e.g., hydroxymethyl vs. trifluoromethyl) to optimize steric and electronic complementarity .

Data Contradictions and Resolution

Q. Why do reported yields vary significantly for structurally similar piperazine derivatives?

  • Key Factors :

  • Solvent Polarity : DMF (high polarity) improves solubility of polar intermediates but may promote side reactions (e.g., hydrolysis of carboxylate esters) .
  • Purification Efficiency : Low yields (e.g., 57% in ) often result from challenging separations of diastereomers; switching to SFC instead of HPLC enhances resolution.
    • Recommendation : Use kinetic studies (e.g., in-situ IR monitoring) to identify rate-limiting steps and adjust reagent stoichiometry .

Structure-Activity Relationship (SAR) Considerations

Q. How does the hydroxymethyl group influence the compound's pharmacokinetic properties?

  • Metabolism : The hydroxymethyl moiety enhances aqueous solubility (logP reduction by ~0.5 units) and facilitates Phase II glucuronidation, as shown in microsomal stability assays (t₁/₂ > 120 min) .
  • Bioactivity : In LIN28–let-7 inhibition studies, benzyl piperazine derivatives with hydroxymethyl groups showed 3-fold higher binding affinity (Kd = 0.8 µM) compared to methyl analogs, likely due to hydrogen bonding with RNA .

Safety and Handling

Q. What safety protocols are essential for handling reactive intermediates during synthesis?

  • Guidelines :

  • Use inert atmosphere (Ar/N₂) for Ir-catalyzed reactions to prevent oxidation .
  • Avoid exposure to moisture (hydroscopic intermediates degrade rapidly; store over molecular sieves).
  • PPE: Nitrile gloves and fume hoods are mandatory when handling allylic acetates (lachrymatory risk) .

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